molecular formula C8H8BrN3S B581765 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine CAS No. 1313712-44-5

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine

Numéro de catalogue: B581765
Numéro CAS: 1313712-44-5
Poids moléculaire: 258.137
Clé InChI: ZDPDZMBXDAMDFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine (CAS 1313712-44-5) is a high-value brominated thienopyrimidine derivative of significant interest in medicinal chemistry and anticancer drug discovery . Thienopyrimidines are recognized as privileged scaffolds in medicinal chemistry because they are structural and isoelectronic analogs of purines, a core structure in natural biology . This compound serves as a versatile chemical intermediate for the synthesis of more complex molecules, with the bromine atom at the 7-position providing a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions . Researchers extensively utilize this scaffold to develop potent inhibitors of protein kinases, which are critical targets in oncology . Specifically, thieno[3,2-d]pyrimidine-based compounds have been identified as potent inhibitors of key enzymes such as Pim-1 kinase, which plays a crucial role in cell cycle progression, cell survival, apoptosis, and drug resistance in various cancers . The structural features of this compound make it a promising precursor for generating novel therapeutic agents aimed at overcoming multidrug resistance in cancer cells . Keep in a dry and sealed container at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c1-3-5(9)6-7(13-3)8(10)12-4(2)11-6/h1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPDZMBXDAMDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(=NC(=N2)C)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724928
Record name 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-44-5
Record name Thieno[3,2-d]pyrimidin-4-amine, 7-bromo-2,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Cyclocondensation of Thiourea Derivatives

A widely adopted route involves reacting 4-amino-2-methylthiophene-3-carbonitrile with acetylacetone under acidic conditions. In a representative procedure:

  • Reagents : 4-Amino-2-methylthiophene-3-carbonitrile (1.0 equiv), acetylacetone (1.2 equiv), conc. HCl (catalytic).

  • Conditions : Reflux in ethanol (80°C, 6 hr).

  • Outcome : Forms 2,6-dimethylthieno[3,2-d]pyrimidin-4-amine (yield: 68–72%).

Mechanistic Insight : The reaction proceeds via imine formation, followed by cyclodehydration catalyzed by HCl. Methyl groups at C2 and C6 arise from acetylacetone’s methyl substituents.

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times. A 2024 study achieved 89% yield using:

ParameterValue
Substrate3-Cyano-4-methylthiophene
ReagentGuanidine hydrochloride
SolventDMF
Temperature150°C
Time20 min
Microwave Power300 W

Bromination Strategies

Electrophilic Bromination

Post-cyclization bromination at C7 employs N-bromosuccinimide (NBS):

  • Substrate : 2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine (1.0 equiv).

  • Reagent : NBS (1.1 equiv), AIBN (0.05 equiv).

  • Conditions : Reflux in CCl₄ (4 hr, 80°C).

  • Yield : 76–81%.

Regioselectivity : The electron-rich C7 position is preferentially brominated due to thiophene’s aromatic directing effects.

Directed Ortho-Metalation (DoM)

For substrates resistant to electrophilic bromination, lithiation-bromination sequences are effective:

  • Substrate : 2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine.

  • Base : LDA (2.2 equiv, -78°C).

  • Electrophile : Br₂ (1.0 equiv).

  • Yield : 65% (requires strict anhydrous conditions).

Methylation Techniques

Friedel-Crafts Alkylation

Introducing methyl groups at C2 and C6 via AlCl₃-catalyzed reaction:

  • Substrate : 7-Bromothieno[3,2-d]pyrimidin-4-amine.

  • Reagent : Methyl chloride (2.5 equiv), AlCl₃ (1.2 equiv).

  • Solvent : Dichloromethane.

  • Yield : 58% (mixture of mono- and di-methylated products).

Palladium-Catalyzed Coupling

A more selective approach uses Suzuki-Miyaura coupling with methylboronic acids:

  • Substrate : 7-Bromo-4-chlorothieno[3,2-d]pyrimidine.

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (2.0 equiv).

  • Conditions : DME/H₂O (3:1), 100°C, 16 hr.

  • Yield : 82% for dimethylation.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel, eluent = EtOAc/petroleum ether (20–100% gradient).

  • Preparative HPLC :

    • Column: C18 (5 µm, 250 × 10 mm).

    • Mobile Phase: MeCN/H₂O (0.1% NH₃).

    • Gradient: 5–95% MeCN over 30 min.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.62 (s, 1H, C5-H), 3.20 (s, 3H, C2-CH₃), 2.59 (s, 3H, C6-CH₃).

  • MS (ESI+) : m/z 258.1 [M+H]⁺.

Challenges and Optimization

  • Byproduct Formation : Over-bromination at C5 is mitigated by stoichiometric NBS control.

  • Amine Protection : Boc-group protection prevents undesired side reactions during methylation.

  • Solvent Effects : DME enhances Pd-catalyzed coupling efficiency vs. dioxane.

Industrial-Scale Considerations

Batch processes for >100 g synthesis recommend:

  • Cost-Efficiency : Replace Pd(PPh₃)₄ with Pd(OAc)₂ with cheaper ligands.

  • Waste Reduction : Recyclable silica gel columns for flash chromatography.

  • Safety : CCl₄ substitution with greener solvents (e.g., MeCN/H₂O).

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized thienopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mécanisme D'action

The mechanism of action of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Thieno[3,2-d]pyrimidin-4-amine Derivatives

Compound Name Substituents Biological Target/Activity Key Findings Reference ID
7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine 7-Br, 2,6-Me Kinases (potential) Bromine enables further derivatization; methyl groups enhance stability
Benzo[b]thieno[3,2-d]pyrimidin-4-amines Fused benzene ring CDK5/p25, CK1δ/ε, GSK3α/β, DYRK1A, CLK1 kinases Pyrido analogs (e.g., 126a–j) showed potent inhibition of CK1 and CLK1
N-Aryl-7-methoxybenzo[b]thieno[3,2-d]pyrimidin-4-amine 7-OMe, N-aryl CLK1 and DYRK1A kinases Dual kinase inhibition; methoxy group enhances solubility and selectivity
7-Arylthieno[3,2-d]pyrimidin-4-amines 7-Aryl (e.g., phenyl) Kinase library screening Parallel synthesis enabled rapid diversification; aryl groups modulate potency
6-Bromo-N-arylthieno[2,3-d]pyrimidin-4-amine 6-Br, N-aryl Undisclosed Bromine at position 6 alters electronic properties vs. position 7 analogs

Key Observations:

Substituent Position and Electronic Effects: Bromine at position 7 (as in the target compound) vs. position 6 (e.g., 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amine ) alters electron distribution and reactivity. The 7-bromo derivative is more amenable to cross-coupling reactions for library synthesis . Methyl groups at positions 2 and 6 in the target compound likely reduce metabolic degradation compared to unsubstituted analogs .

Fused Ring Systems: Benzo[b]-fused derivatives (e.g., benzo[b]thieno[3,2-d]pyrimidin-4-amines ) exhibit enhanced planar rigidity, improving binding to kinase ATP pockets. Pyrido analogs (e.g., 126a–j) demonstrated superior inhibitory activity against CK1 and CLK1 kinases due to additional hydrogen-bonding interactions .

Functional Group Modifications: Methoxy groups (e.g., 7-OMe in N-aryl-7-methoxybenzo[b]thieno[3,2-d]pyrimidin-4-amine ) improve solubility and target selectivity compared to halogenated derivatives. N-Aryl substitutions (e.g., in 7-arylthieno[3,2-d]pyrimidin-4-amines ) introduce steric bulk, modulating kinase selectivity.

Key Insights:

  • The target compound’s synthesis likely follows a cyclization strategy similar to , where 3-aminothiophene-2-carboxamide reacts with formamide derivatives.
  • Microwave-assisted methods (e.g., in ) reduce reaction times for analogs with fused aromatic systems.

Pharmacological Potential

  • Kinase Inhibition: Pyrido-thieno[3,2-d]pyrimidin-4-amines (e.g., 126a–j) achieved IC₅₀ values <100 nM against CK1 and CLK1 .
  • Antimicrobial Activity: Thieno[3,2-d]pyrimidin-4-amine derivatives with lipophilic substituents (e.g., 7-aryl groups) inhibited Mycobacterium tuberculosis bd oxidase .

Activité Biologique

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C8_8H8_8BrN3_3S. It features a thienopyrimidine core structure, which is significant in medicinal chemistry due to its diverse biological activities. This compound has gained attention for its potential applications in various fields, particularly in anti-inflammatory and anticancer research.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Research indicates that it can interact with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The compound's binding to the active site of these enzymes inhibits their activity, leading to reduced inflammatory responses.

In Vitro Studies

Recent studies have demonstrated the compound's potent anti-inflammatory properties. For instance, it has shown significant inhibition of COX-2 activity with an IC50_{50} value comparable to that of celecoxib, a standard anti-inflammatory drug. In vitro assays indicated that this compound effectively reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels in RAW264.7 cells .

Case Studies and Research Findings

  • Anti-inflammatory Activity : In a study comparing various pyrimidine derivatives, this compound displayed strong anti-inflammatory effects in carrageenan-induced paw edema models in rats. The ED50_{50} value was reported at 9.17 μM, indicating its efficacy compared to indomethacin .
  • Anticancer Potential : The compound has also been investigated for its anticancer properties. In vitro tests on cancer cell lines showed that it inhibited cell proliferation significantly. The precise mechanisms involve apoptosis induction and cell cycle arrest in various cancer types .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other thienopyrimidine derivatives:

CompoundStructureBiological ActivityIC50_{50} (μM)
This compoundThienopyrimidineAnti-inflammatory0.04
CelecoxibSulfonamideAnti-inflammatory0.04
7-Bromopyrido[3,2-d]pyrimidin-4-aminePyridopyrimidineAnticancerN/A

Q & A

Basic: What are the common synthetic routes for 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves:

  • Bromination of precursors : Selective bromination at position 7 using reagents like N-bromosuccinimide (NBS) in the presence of catalysts (e.g., FeBr₃) under controlled conditions to avoid over-bromination .
  • Cyclocondensation : Reaction of thiophene or pyrimidine precursors with amines or nitriles. For example, formamidine acetate can facilitate cyclization in DMF at elevated temperatures (110°C) to form the thieno[3,2-d]pyrimidine core .
  • Functional group introduction : Methyl groups at positions 2 and 6 may be introduced via alkylation or pre-installed in starting materials .
    Key Considerations : Optimize solvent choice (e.g., DMF for polar intermediates) and reaction time (e.g., 12–24 hours) to maximize yield and purity .

Advanced: How can computational chemistry aid in optimizing the synthesis of this compound?

Methodological Answer:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict energy barriers for bromination or cyclization steps, identifying transition states and intermediates .
  • Condition optimization : Machine learning models analyze experimental datasets (e.g., solvent, catalyst, temperature) to recommend high-yield conditions .
  • Kinetic modeling : Simulate reaction progress to determine rate-limiting steps (e.g., bromine substitution vs. ring closure) .
    Example : ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error iterations .

Basic: What spectroscopic techniques are employed to characterize this compound?

Methodological Answer:

  • ¹H NMR : Confirms substituent positions (e.g., methyl groups at 2,6; bromine at 7) via chemical shifts and coupling patterns. For example, methyl protons appear as singlets near δ 2.10–2.50 ppm .
  • IR spectroscopy : Identifies NH₂ stretches (~3300–3500 cm⁻¹) and C=N/C-Br bonds (~600–700 cm⁻¹) .
  • Elemental analysis : Validates purity by matching calculated vs. observed C, H, N, Br percentages .

Advanced: How do structural modifications at the 7-bromo position influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric effects : Bulkier substituents at position 7 may hinder Suzuki-Miyaura coupling; bromine’s moderate size allows Pd-catalyzed arylations .
  • Electronic effects : The electron-withdrawing bromine enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at adjacent positions .
    Experimental Design : Compare coupling efficiency (e.g., with arylboronic acids) using Pd(PPh₃)₄ vs. Buchwald-Hartwig conditions .

Basic: What potential biological activities are inferred from structural analogs?

Methodological Answer:
Thieno[3,2-d]pyrimidine derivatives exhibit:

  • Kinase inhibition : Analogous to pyrrolo-pyrimidines, the core structure may target EGFR or CDK2 .
  • Antimicrobial activity : Bromine’s electronegativity enhances membrane penetration, as seen in related brominated heterocycles .
    Validation : Use in vitro assays (e.g., kinase inhibition or MIC testing) against reference compounds .

Advanced: How to resolve contradictions in SAR studies of brominated thieno-pyrimidines?

Methodological Answer:

  • Orthogonal assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays) to rule out false positives .
  • Meta-analysis : Aggregate data from analogs (e.g., 3,5-dibromo-pyridines) to identify conserved pharmacophores vs. variable regions .
    Example : Adjust steric parameters (e.g., methyl vs. ethyl groups) to isolate electronic effects of bromine .

Basic: How is purity assessed during synthesis?

Methodological Answer:

  • TLC/HPLC : Monitor reaction progress using ethyl acetate/hexane (3:1) mobile phases; target Rf ≈ 0.2–0.3 .
  • Recrystallization : Purify crude product using ethanol/water mixtures; melting point analysis (e.g., 193–194°C) confirms purity .

Advanced: What role do the 2,6-methyl groups play in pharmacokinetics?

Methodological Answer:

  • Lipophilicity : Methyl groups increase logP, enhancing blood-brain barrier penetration (predicted via Molinspiration) .
  • Metabolic stability : Methylation at pyrimidine positions reduces CYP450-mediated oxidation, as shown in pyridine analogs .

Basic: What challenges arise in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Solvent scalability : Replace DMF with greener solvents (e.g., THF) to simplify industrial purification .
  • Catalyst recovery : Immobilize FeBr₃ on silica to reduce metal contamination .

Advanced: How to predict kinase interactions via in silico docking?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., PDB ID 1M17). Bromine’s hydrophobic interactions may stabilize binding .
  • MD simulations : Assess binding stability over 100 ns trajectories; compare with known inhibitors (e.g., imatinib) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.